molecular formula C9H18O2 B12815939 1,1-Dimethoxy-3,3-dimethylcyclopentane

1,1-Dimethoxy-3,3-dimethylcyclopentane

Cat. No.: B12815939
M. Wt: 158.24 g/mol
InChI Key: HTFPLYBTNIBUPK-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3,3-dimethylcyclopentane is a bicyclic ether derivative featuring a cyclopentane ring substituted with two methoxy groups at the 1-position and two methyl groups at the 3-position. The methoxy groups introduce polarity and steric effects distinct from methyl substituents, influencing reactivity, solubility, and adsorption properties .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1,1-dimethoxy-3,3-dimethylcyclopentane

InChI

InChI=1S/C9H18O2/c1-8(2)5-6-9(7-8,10-3)11-4/h5-7H2,1-4H3

InChI Key

HTFPLYBTNIBUPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • 1,1-Dimethoxy-3,3-dimethylcyclopentane: Contains polar methoxy (-OCH₃) groups at the 1-position and methyl (-CH₃) groups at the 3-position.
  • Dimethylcyclopentane Isomers :
    • cis/trans-1,3-Dimethylcyclopentane: Differ in spatial arrangement; trans isomers exhibit lower boiling points (e.g., trans-1,3-dimethylcyclopentane: 90.7°C) compared to cis isomers (91.7°C) due to reduced molecular symmetry and packing efficiency .
    • 1,1-Dimethylcyclopentane: Lacks methoxy groups, resulting in lower polarity and higher hydrophobicity. Boiling point: 87.8°C .

Thermodynamic and Physical Properties

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Density (g/cm³) Refractive Index
This compound* C₉H₁₈O₂ ~120–140 (est.) - (est.) ~0.95–1.05 (est.) ~1.42–1.45 (est.)
cis-1,3-Dimethylcyclopentane C₇H₁₄ 91.7 -133.7 0.7402 1.4089
trans-1,3-Dimethylcyclopentane C₇H₁₄ 90.7 -133.9 0.7443 1.4107
1,1-Dimethylcyclopentane C₇H₁₄ 87.8 -69.4 0.7499 1.4136

*Estimated values for this compound based on methoxy group contributions to analogous hydrocarbons .

Environmental Behavior and Biodegradation

  • This compound: Methoxy groups may enhance aerobic biodegradability due to increased oxygen content, but steric hindrance from 1,1-substitution could slow microbial metabolism. No direct data available; inferred from dimethylcyclopentane analogs .
  • Dimethylcyclopentane Isomers :
    • Under sulfate-reducing conditions, trans-1,2-dimethylcyclopentane degrades more readily than cis-1,3-dimethylcyclopentane, which is recalcitrant.
    • Heavily substituted analogs (e.g., 1,1,3-trimethylcyclopentane) show minimal biodegradation due to steric and electronic barriers .

Adsorption and Surface Interactions

  • This compound: Polar methoxy groups likely increase adsorption affinity on polar surfaces (e.g., graphene oxide) compared to nonpolar dimethylcyclopentanes. Estimated adsorption energy (Eads) could range between -40 to -60 kJ mol⁻¹, similar to branched alkanes .
  • Dimethylcyclopentane Derivatives :
    • 2-Ethyl-1,3-dimethylcyclopentane has Eads = -53.2 kJ mol⁻¹ on graphene, influenced by alkyl chain length and branching .

Stereochemical Reactivity

  • The 1,1-dimethoxy configuration in this compound creates a chiral center, leading to stereoisomerism. This contrasts with dimethylcyclopentanes (e.g., cis/trans-1,3-dimethylcyclopentane), where stereoisomerism arises from ring substituent arrangement .

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